2-Mercaptoethylguanidine

Beschreibung

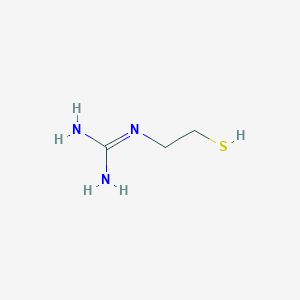

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-sulfanylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFINWZKMCSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00152290 | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-74-5 | |

| Record name | (Mercaptoethyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MERCAPTOETHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity in Research Contexts

Synthetic Approaches for 2-Mercaptoethylguanidine Derivatives

Various synthetic strategies have been developed to access derivatives of this compound, expanding the chemical space for biological evaluation. A common approach involves the condensation of thiourea (B124793) or substituted thioureas with 2-bromoethylamine (B90993) hydrobromide to form S-2-aminoethylisothiouronium salts, which can then be rearranged to the desired mercaptoethylguanidine derivatives under alkaline conditions. lookchem.com

For instance, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, a key intermediate in the synthesis of the H2-receptor antagonist Cimetidine, can be synthesized through several routes. google.comgoogle.com One method involves the reaction of N-cyano-N'-methyl-N"-(2-(butane-2,3-dionyl)thioethyl)guanidine with an ammonium (B1175870) salt of a carboxylic acid and formaldehyde. google.com Another approach starts with the reaction of 2,2'-dithiobisethyl(N-cyan-N'-methyl)guanidine. google.com

The synthesis of N,N'-disubstituted N''-2-(2-quinolinylmethylthio)ethylguanidines, investigated as potential anticancer agents, also relies on the alkaline rearrangement of the corresponding S-2-aminoethylisothiouronium salts. lookchem.com Furthermore, the reactivity of the thiol group in MEG allows for further derivatization. For example, it can undergo nucleophilic substitution reactions with electrophiles and condensation reactions with aldehydes or ketones to form thiazolidines or other heterocyclic compounds. smolecule.com

The development of synthetic methods for MEG derivatives is ongoing, with a focus on creating novel compounds with enhanced biological activities. This includes the synthesis of guanidino xylofuranose (B8766934) derivatives, where the guanidine (B92328) functionality is introduced onto a sugar scaffold, leading to compounds with potential antiproliferative and enzyme inhibitory effects. chemrxiv.org

Table 2: Examples of Synthesized this compound Derivatives

| Derivative Name | Synthetic Precursor(s) | Potential Application | Reference |

|---|---|---|---|

| N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine | N-cyano-N'-methyl-N"-(2-(butane-2,3-dionyl)thioethyl)guanidine | Intermediate for Cimetidine synthesis | google.com |

| N,N'-disubstituted N''-2-(2-quinolinylmethylthio)ethylguanidines | Substituted thioureas and 2-bromoethylamine hydrobromide | Anticancer agents | lookchem.com |

| 5-guanidino xylofuranose derivatives | 5-azido xylofuranose precursors | Antiproliferative and enzyme inhibitors | chemrxiv.org |

Intermolecular and Intramolecular Chemical Interactions Relevant to Biological Systems

The chemical properties of this compound (MEG) give rise to a range of intermolecular and intramolecular interactions that are fundamental to its biological effects. The presence of both a thiol (-SH) group and a guanidinium (B1211019) group allows MEG to participate in various non-covalent and covalent interactions within biological systems. ontosight.ai

A significant aspect of MEG's reactivity is its ability to act as a scavenger of reactive oxygen and nitrogen species. nih.gov The thiol group is a key player in this activity, reacting with and neutralizing harmful oxidants like peroxynitrite. nih.govsemanticscholar.org MEG has been shown to react with peroxynitrite with a second-order rate constant of 1900 ± 64 M⁻¹s⁻¹ at 37°C. nih.govsemanticscholar.org This scavenging effect is crucial for protecting cells from oxidative damage. nih.gov The free thiol group is essential for this scavenging activity, as its methylation significantly reduces the compound's ability to react with peroxynitrite. semanticscholar.org

The guanidinium group, being protonated at physiological pH, can engage in electrostatic interactions and hydrogen bonding with negatively charged residues on proteins, such as carboxylate groups of aspartate and glutamate. These interactions are important for the binding of MEG and its derivatives to target enzymes, such as nitric oxide synthase (NOS). nih.gov

Intramolecularly, the proximity of the thiol and guanidinium groups can lead to cyclization reactions, forming heterocyclic structures like thiazolines under certain conditions. lookchem.com This potential for cyclization is an important consideration in both its synthesis and its behavior in biological environments. The interplay of these intermolecular and intramolecular interactions defines the chemical reactivity and biological profile of this compound and its derivatives.

Biological Activities and Underlying Mechanisms of 2 Mercaptoethylguanidine

Antioxidant Mechanisms of 2-Mercaptoethylguanidine

The antioxidant properties of this compound are multifaceted, involving direct interaction with harmful free radicals and the potential modulation of the body's intrinsic antioxidant systems.

Free Radical Scavenging Capabilities

This compound demonstrates notable efficacy as a scavenger of oxygen-based free radicals, a capability often referred to as "oxyradical scavenging". nih.gov This action is critical in mitigating oxidative stress, a condition implicated in a wide range of pathological states. mdpi.com The primary structural feature responsible for this activity is the compound's free thiol group (-SH). nih.govutmb.edu This functional group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby preventing them from damaging vital cellular components like lipids, proteins, and DNA. nih.gov

The protective effects of MEG against oxidative damage are also suggested by its ability to shield against radiation, a process known to generate a surge of free radicals. osti.gov Furthermore, analogs of this compound have shown neuroprotective effects against apoptosis induced by hydrogen peroxide (H2O2), a potent reactive oxygen species, further underscoring the compound's role in combating oxidative stress. nih.gov

Peroxynitrite Scavenging Activity of this compound

A significant aspect of this compound's antioxidant profile is its potent activity as a scavenger of peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a highly cytotoxic reactive nitrogen species formed from the rapid reaction between nitric oxide (NO) and the superoxide (B77818) radical (O₂⁻). nih.gov It is a powerful oxidant that can lead to cellular injury through various mechanisms, including the oxidation and nitration of biomolecules. nih.gov

Research has demonstrated that this compound directly reacts with peroxynitrite, effectively neutralizing its harmful potential. nih.gov The second-order rate constant for the reaction between MEG and peroxynitrite has been measured at 1900 ± 64 M⁻¹s⁻¹ at 37°C. nih.gov This scavenging action leads to a dose-dependent inhibition of peroxynitrite-induced oxidative and nitrative processes. nih.gov For instance, MEG has been shown to inhibit the oxidation of cytochrome c²⁺, the hydroxylation of benzoate, and the nitration of 4-hydroxyphenylacetic acid caused by peroxynitrite. nih.gov In cellular models, MEG protects against peroxynitrite-induced mitochondrial respiration suppression and DNA single-strand breakage. nih.gov

Table 1: Effect of this compound on Peroxynitrite-Mediated Reactions

| Peroxynitrite-Mediated Process | Effect of this compound | Reference |

|---|---|---|

| Oxidation of cytochrome c²⁺ | Dose-dependent inhibition | nih.gov |

| Hydroxylation of benzoate | Dose-dependent inhibition | nih.gov |

| Nitration of 4-hydroxyphenylacetic acid | Dose-dependent inhibition | nih.gov |

| Suppression of mitochondrial respiration | Reduced suppression in cultured macrophages | nih.gov |

| DNA single-strand breakage | Reduced breakage in cultured macrophages | nih.gov |

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory effects of this compound are intrinsically linked to its antioxidant properties and are further strengthened by its ability to inhibit a key enzyme in the inflammatory pathway.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) by this compound

A cornerstone of this compound's anti-inflammatory action is its function as a selective inhibitor of inducible nitric oxide synthase (iNOS). nih.gov Nitric oxide synthase has three isoforms, and iNOS is the one primarily expressed during inflammatory responses, producing large, sustained amounts of nitric oxide (NO). nih.gov While NO has important physiological roles, its overproduction by iNOS during inflammation contributes to cytotoxicity and tissue damage, partly through the formation of peroxynitrite. nih.govnih.gov

By selectively inhibiting iNOS, this compound effectively reduces the excessive production of NO at inflammatory sites. nih.gov This inhibition helps to curb the downstream pathological effects of high NO concentrations, including the formation of peroxynitrite, thereby alleviating nitrosative stress and inflammation. nih.gov This dual action—inhibiting the source of excess NO (iNOS) and scavenging the resulting cytotoxic product (peroxynitrite)—makes MEG a potent agent in models of inflammation. nih.gov

Impact on Inflammatory Mediators and Signal Transduction Pathways

This compound has been shown to reduce the levels of key inflammatory mediators. In animal models of inflammation, treatment with MEG resulted in a significant reduction of colonic myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into inflamed tissue. nih.gov It also reduces the concentration of nitrite (B80452)/nitrate (B79036) in inflammatory exudate, a marker of NO production. nih.gov

Regarding signaling pathways, research on neuroprotective analogs of this compound has indicated an influence on the Akt and JNK (c-Jun N-terminal kinases) pathways. nih.gov The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by stress and inflammatory signals, playing a critical role in regulating inflammatory responses. nih.govresearchgate.net The modulation of these pathways suggests that MEG's mechanism may extend to interfering with the intracellular signaling cascades that orchestrate the inflammatory process. nih.gov While the nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, direct evidence detailing the interaction of this compound with this specific pathway is limited in the reviewed literature. nih.govbio-rad-antibodies.com

Radioprotective Effects of this compound

This compound (MEG) has been a subject of investigation for its potential to protect biological systems from the damaging effects of ionizing radiation. As a sulfhydryl-containing compound, its radioprotective properties are rooted in its distinct chemical structure and reactivity.

The primary mechanism by which this compound is thought to mitigate damage from ionizing radiation is through the scavenging of free radicals. nih.gov Ionizing radiation's interaction with water molecules in biological tissues leads to the rapid formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.netresearchgate.net These ROS can cause widespread, indiscriminate damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to cellular dysfunction and death. researchgate.netresearchgate.net

Studies have demonstrated the efficacy of this compound in providing protection at both the cellular and whole-organism levels. Research involving the exposure of mice to radiation has shown that the administration of this compound can afford significant protection. osti.gov In one comparative study, this compound was evaluated against its oxidized disulfide form, bis(2-guanidoethyl) disulfide (GED). The results indicated that both compounds provided a comparable level of protection when administered intraperitoneally at certain concentrations. osti.gov This protection is evidenced by an increase in the survival rates of irradiated animals, indicating a systemic mitigation of radiation-induced damage to critical organ systems like the hematopoietic and gastrointestinal systems. osti.gov

| Compound | Administration Route | Finding | Source |

| This compound (MEG) | Intraperitoneal | Provided comparable protection to its disulfide form at 100 and 140 mg/kg. Showed increased protection at doses of 200 mg/kg and above. | osti.gov |

| bis(2-guanidoethyl) disulfide (GED) | Intraperitoneal | Provided comparable protection to MEG at 100 and 140 mg/kg. Signs of drug toxicity at 200 mg/kg and above prevented a further increase in protection. | osti.gov |

| bis(2-guanidoethyl) disulfide (GED) | Oral | Increased tolerance to the disulfide form did not result in increased therapeutic efficiency compared to MEG. | osti.gov |

A critical goal in radiation oncology is to maximize damage to cancerous tissues while minimizing harm to surrounding healthy tissues. An ideal radioprotective agent would exhibit differential effects, selectively protecting normal cells without extending the same protection to malignant ones. This differential action is a known characteristic of certain aminothiol (B82208) radioprotectors. researchgate.net The underlying theory suggests that differences in the microenvironment of tumors, such as altered metabolism, lower pH, and hypoxia, can prevent the protective agent from being as effective in cancer cells as it is in well-vascularized, normal tissues. researchgate.net While this principle is established for the class of aminothiol radioprotectors, specific research detailing the differential effect of this compound on normal versus malignant tissues in the context of radiation exposure requires further dedicated investigation.

Enzyme Modulation by this compound

Beyond its radioprotective capabilities, this compound has been shown to interact with and modulate the activity of specific enzymes.

This compound has been identified as an inhibitor of Dopamine Beta-Hydroxylase, an enzyme crucial for the biosynthesis of norepinephrine (B1679862) from dopamine. nih.gov Detailed kinetic studies have been performed to elucidate the mechanism of this inhibition. nih.gov The research indicates a complex interaction, with the specific type of inhibition being dependent on the substrate concentrations. Such inhibition of a key enzyme in the catecholamine biosynthetic pathway highlights the compound's potential to modulate neurochemical processes. nih.gov The study of its structure-activity relationship provides insight into how the sulfhydryl and guanidinium (B1211019) moieties contribute to this enzymatic inhibition. nih.gov

The enzyme modulatory effects of this compound extend to other significant enzyme systems, notably the cyclo-oxygenases (COX). nih.gov It has been investigated for its ability to inhibit both the constitutive isoform, COX-1, and the inducible isoform, COX-2. nih.gov These enzymes are key to the production of prostaglandins, which are involved in inflammation and other physiological processes.

Research has demonstrated that this compound directly inhibits the catalytic activity of both purified COX-1 and COX-2 enzymes. nih.gov This dual inhibition suggests that the compound can influence inflammatory pathways. The inhibitory concentration (IC50) values were found to be similar for both isoforms, indicating a non-selective inhibition profile. nih.gov This activity is noteworthy as it is in addition to its previously known effects on inducible nitric oxide synthase (iNOS), suggesting that this compound can impact multiple pathways involved in inflammation. nih.govnih.gov

| Enzyme | Finding | IC50 Value | Source |

| Cyclo-oxygenase-1 (COX-1) | Dose-dependently inhibited purified COX-1 activity. | 33µM | nih.gov |

| Cyclo-oxygenase-2 (COX-2) | Dose-dependently inhibited purified COX-2 activity. | 36µM | nih.gov |

Other Investigated Biological Activities of this compound

Beyond its well-documented effects as a radioprotective agent, this compound (MEG) has been the subject of research exploring a range of other biological activities. These investigations have primarily focused on its influence on inflammatory pathways, cellular redox states, and its potential, though less defined, role in antimicrobial and anticancer contexts. The following sections detail the scientific findings related to these additional biological properties.

Antimicrobial Properties

While the guanidine (B92328) moiety is a key functional group in a variety of compounds known for their antimicrobial effects, specific studies detailing the antimicrobial properties of this compound are not extensively documented in publicly available scientific literature. Molecules bearing guanidine groups have been a focus in the development of novel antimicrobial agents due to their ability to interfere with bacterial membranes. nih.gov For instance, certain N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have shown considerable in vitro antibacterial activity against various clinical isolates. nih.gov Similarly, guanidine-functionalized labdane (B1241275) diterpenoids have demonstrated effects on both Gram-negative and Gram-positive bacteria. nih.gov However, these findings relate to more complex molecules where the guanidine group is part of a larger structure. Dedicated research to isolate and characterize the specific antimicrobial or antifungal activity of the standalone compound, this compound, is not apparent in the reviewed literature.

Antiviral and Anticancer Potential

The potential of guanidine-containing compounds in antiviral and anticancer applications has been an area of active research. For example, soluble guanidine salts were found decades ago to have an antiviral effect on poliovirus and other enteroviruses. nih.gov More recently, marine polycyclic guanidine alkaloids have been investigated for their potential against viruses like SARS-CoV-2 through in silico studies. mdpi.com In the realm of oncology, various novel guanidine derivatives have been synthesized and studied for their ability to bind to DNA and disrupt cancer cell proliferation, showing promise as a mechanistic scaffold for new anticancer agents. rsc.orgmdpi.com

Despite these broader explorations of the guanidine pharmacophore, specific and direct evidence of the antiviral or anticancer activities of this compound itself is limited. The existing research tends to focus on more complex synthetic or natural products that incorporate a guanidine moiety. nih.govnih.gov Therefore, while the general class of guanidinium compounds is of significant interest in therapeutic development, the specific contributions and potential of this compound in virology and oncology remain an area requiring further investigation.

Influence on Nitric Oxide Production and Downstream Signaling

A significant area of research for this compound has been its dual role as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of the potent oxidant peroxynitrite. nih.govsigmaaldrich.comnih.gov Nitric oxide (NO) produced by iNOS is a key molecule in inflammatory processes, and its overproduction can lead to cellular damage. nih.gov Part of this cytotoxicity is mediated by peroxynitrite, which is formed from the reaction of NO with superoxide radicals. nih.gov

This compound has been shown to selectively inhibit the iNOS isoform, which is typically expressed during inflammatory responses, without significantly affecting the endothelial (eNOS) or neuronal (nNOS) isoforms. airitilibrary.combohrium.com This selectivity is advantageous as it can reduce the detrimental effects of excessive NO in inflammation while preserving the physiological functions of NO produced by other NOS isoforms.

The compound's mechanism also involves direct scavenging of peroxynitrite. nih.govresearchgate.net The free thiol (-SH) group in the this compound structure plays a critical role in this activity. nih.gov Research has demonstrated that it dose-dependently inhibits peroxynitrite-induced oxidation and nitration reactions. nih.gov In studies involving cultured macrophages, this compound protected against peroxynitrite-induced mitochondrial respiration suppression and DNA damage. nih.gov This dual action of iNOS inhibition and peroxynitrite scavenging allows this compound to effectively mitigate nitrosative stress and its downstream consequences, such as inflammation and tissue injury in various experimental models, including traumatic brain injury and colitis. nih.govnih.gov

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Rat Model of Traumatic Brain Injury | Inhibited iNOS and COX-2 expression, reduced neuronal damage, and improved physiological variables. | nih.gov |

| Cultured Macrophages | Reduced peroxynitrite-induced suppression of mitochondrial respiration and DNA single-strand breakage. | nih.gov |

| Rat Thoracic Aortic Rings | Reduced vascular hyporeactivity induced by peroxynitrite. | nih.gov |

| Rabbit Pulmonary Arterial Rings | Demonstrated selective inhibition of IL-1β-induced iNOS activity without affecting eNOS. | airitilibrary.com |

| Rat Model of Colitis | Reduced colonic damage, neutrophil infiltration, and markers of nitrosative stress (nitrotyrosine). | nih.gov |

Role in Disulfide Bond Formation and Thiol Redox Biochemistry

The chemical structure of this compound, featuring a thiol (-SH) group, positions it to participate actively in thiol redox biochemistry. The thiol group is a key player in reactions involving the formation and breaking of disulfide bonds (S-S), a process known as thiol-disulfide interchange. researchgate.netnih.gov This type of reaction is fundamental to protein folding, stability, and the regulation of protein function.

The free thiol in this compound is crucial for its ability to scavenge reactive oxygen and nitrogen species, most notably peroxynitrite. nih.govresearchgate.net The reaction with peroxynitrite is a prime example of its role in redox biochemistry, where the thiol group is oxidized, thereby neutralizing a damaging oxidant. This scavenging activity is a direct consequence of the thiol's reducing potential.

Furthermore, thiols can undergo exchange reactions with disulfide bonds. harvard.edursc.org In a biological context, this can involve the reduction of a disulfide bond in a protein or a small molecule like cystine. For instance, a structurally related compound, N-2-mercaptoethyl-1,3-diaminopropane, has been shown to engage in thiol-disulfide interchange with cystine, effectively dissolving cystine crystals. nih.gov While direct studies on this compound's role in protein disulfide bond formation are not prominent, its inherent chemical properties as a thiol-containing molecule suggest it has the potential to influence the cellular redox environment and participate in thiol-disulfide exchange reactions, which are vital for maintaining cellular homeostasis.

| Biochemical Process | Role of this compound's Thiol Group | Significance |

|---|---|---|

| Peroxynitrite Scavenging | Acts as a direct reactant, getting oxidized to neutralize peroxynitrite. | Protects against cellular damage from nitrosative stress. nih.gov |

| Thiol-Disulfide Interchange | Can potentially reduce existing disulfide bonds or form mixed disulfides. | Influences the redox state of proteins and small molecules. harvard.edunih.gov |

| Redox Environment Modulation | Contributes to the pool of reducing thiols in a given system. | Helps maintain cellular redox balance. |

Therapeutic and Biomedical Research Applications of 2 Mercaptoethylguanidine

Preclinical Studies in Oxidative Stress-Related Pathologies

2-Mercaptoethylguanidine's notable efficacy as a scavenger of peroxynitrite, a potent and damaging reactive nitrogen species, forms the basis of its investigation in pathologies where oxidative stress is a key driver of injury. nih.gov

Ingestion of caustic substances leads to severe tissue damage, partly mediated by reactive oxygen and nitrogen species. osti.gov A preclinical study in a rat model of caustic esophageal burn, induced by 15% sodium hydroxide, evaluated the effects of this compound. The findings from this research indicated a significant protective effect in the group treated with MEG.

In the untreated group, a mortality rate of 40% (6 out of 15 rats) was observed, whereas the MEG-treated group had a significantly lower mortality rate of 7% (1 out of 15 rats). osti.gov Histopathological analysis revealed that the MEG treatment group had a significantly lower stenosis index and histopathologic damage score compared to the untreated group. osti.gov Biochemically, the administration of MEG was found to ameliorate key markers of oxidative stress. In the untreated group, tissue levels of malondialdehyde and protein carbonyl content were significantly elevated, while the activities of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase were diminished. osti.gov Treatment with this compound helped to normalize these parameters. osti.gov Furthermore, while urinary nitrate (B79036) and nitrite (B80452) levels, indicative of nitrosative stress, were elevated in both groups initially, they returned to control values by the fourth day in the MEG-treated group. osti.gov

Table 1: Effects of this compound (MEG) in a Rat Model of Caustic Esophageal Injury

| Parameter | Untreated Group | MEG-Treated Group |

|---|---|---|

| Mortality Rate | 40% | 7% |

| Stenosis Index | Significantly Higher | Significantly Lower |

| Histopathologic Damage Score | Significantly Higher | Significantly Lower |

| Malondialdehyde (MDA) | Significantly Higher | Ameliorated |

| Protein Carbonyl Content | Significantly Higher | Ameliorated |

| Superoxide Dismutase (SOD) Activity | Significantly Lower | Ameliorated |

| Glutathione Peroxidase (GPx) Activity | Significantly Lower | Ameliorated |

Ischemia/reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of oxygen deprivation, is a significant cause of damage in conditions like stroke and myocardial infarction. This injury is partly mediated by the production of reactive oxygen species and peroxynitrite. The potential of this compound to mitigate this type of injury has been explored.

In a porcine model of severe hemorrhagic shock, which involves systemic ischemia and reperfusion, the administration of MEG during resuscitation demonstrated significant benefits. The treatment ameliorated the decline in blood pressure and cardiac output, improved survival rates, and reduced neutrophil accumulation and lipid peroxidation in the intestine and lungs. nih.gov The proposed mechanism for these beneficial effects is related to an improvement in cardiac contractility. nih.gov

Further research has shown that this compound can reduce the vascular hyporeactivity in rat thoracic aortic rings that have been exposed to peroxynitrite. nih.gov This suggests a potential role for MEG in preserving vascular function, which is often compromised during ischemia/reperfusion events.

While specific studies on this compound in direct preclinical models of inflammatory bowel disease (IBD) are limited, its anti-inflammatory properties have been demonstrated in other relevant models of inflammation. As an inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite, MEG targets key mediators in the inflammatory cascade. nih.gov

In carrageenan-induced models of acute inflammation in rats, this compound was shown to inhibit the inflammatory response. Specifically, in a paw edema model, MEG reduced swelling. In a pleurisy model, it led to a decrease in pleural exudate formation, mononuclear cell infiltration, and histological signs of injury. nih.gov The compound also reduced the concentration of nitrite/nitrate in the exudate and decreased the immunoreactivity for nitrotyrosine, a marker of peroxynitrite-mediated damage, in the inflamed tissues. nih.gov These findings highlight the potent anti-inflammatory effects of this compound.

Adjuvant Strategies in Radiation Therapy

The use of agents to protect normal tissues from the harmful effects of radiation therapy is a significant area of research. Preclinical studies have evaluated this compound for its radioprotective capabilities.

In a study involving mice exposed to whole-body radiation, the administration of this compound was compared to its oxidized disulfide form, bis(2-guanidoethyl) disulfide (GED). osti.gov Intraperitoneal administration of both compounds resulted in comparable levels of protection, as measured by the LD50/30 (the lethal dose required to kill 50% of the population within 30 days). osti.govnrc.gov This demonstrates the efficacy of this compound as a radioprotective agent in this preclinical model. osti.gov

Table 2: Radioprotective Efficacy of this compound (MEG) in Irradiated Mice

| Compound | Administration Route | Outcome |

|---|---|---|

| This compound (MEG) | Intraperitoneal | Comparable LD50/30 to its disulfide form, indicating protective effects. osti.gov |

| bis(2-guanidoethyl) disulfide (GED) | Intraperitoneal | Comparable LD50/30 to MEG at lower doses. osti.gov |

Investigational Therapies for Genetic Disorders (e.g., Homocystinuria)

Homocystinuria is a genetic disorder of methionine metabolism that leads to an accumulation of homocysteine in the blood and urine, resulting in a range of complications, including thromboembolic events and skeletal abnormalities. nih.govnih.gov Current treatment strategies focus on dietary restrictions and supplementation with vitamins B6, B12, and folate to help lower homocysteine levels. nih.gov A review of the available scientific literature did not yield preclinical studies specifically investigating the use of this compound as a therapeutic agent for homocystinuria.

Broader Therapeutic Implications (e.g., Diabetes and Cardiovascular Diseases)

The therapeutic potential of this compound and related compounds is being explored in the context of metabolic and cardiovascular diseases, primarily due to their effects on oxidative stress and vascular function.

In the realm of diabetes research, while direct studies on this compound are not abundant, research into other acidic guanidine (B92328) derivatives has shown promise. For instance, 3-guanidinopropionic acid has been demonstrated to ameliorate hyperglycemia in animal models of noninsulin-dependent diabetes by improving insulin (B600854) sensitivity. nih.gov This suggests a potential avenue of investigation for structurally related compounds like this compound.

With regard to cardiovascular diseases, the ability of this compound to act as both an inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite has significant implications. nih.gov Endothelial dysfunction, a key factor in the development of atherosclerosis and other cardiovascular conditions, is often characterized by increased production of nitric oxide and peroxynitrite. By mitigating peroxynitrite-induced cellular damage and reducing vascular hyporeactivity, as shown in rat aortic rings, this compound could potentially offer a protective effect against the vascular damage seen in various cardiovascular diseases. nih.gov

Structure Activity Relationship Sar Studies and Derivatives of 2 Mercaptoethylguanidine

Impact of Structural Modifications on Biological Efficacy

The biological activity of 2-Mercaptoethylguanidine is intrinsically linked to its molecular structure, particularly the thiol (-SH) and guanidine (B92328) (-C(NH)(NH₂)) functional groups. Early structure-activity relationship studies have predominantly centered on its radioprotective effects.

Further studies have explored derivatives with modifications on the guanidine group or the ethyl linker. For instance, the toxicity and radioprophylactic action of N-methyl and N,N'-dimethyl derivatives of MEG have been investigated. These modifications alter the molecule's polarity, basicity, and ability to interact with biological targets, thereby influencing its protective capacity and toxicity.

The importance of the spatial relationship between the thiol and the amino/guanidino group is a recurring theme in the SAR of aminothiols. Studies on conformationally constrained analogs of related compounds like 2-mercaptoethylamine (MEA) provide insights that can be extrapolated to MEG. For example, research on cis- and trans-2-mercaptocyclobutylamine, which lock the molecule into specific conformations, has shown that stereochemistry significantly impacts radioprotective efficacy. These findings underscore that the three-dimensional arrangement of the functional groups is as important as their chemical nature for optimal biological activity.

Table 1: Impact of Key Structural Modifications on the Radioprotective Efficacy of this compound

| Modification | Derivative Name | Key Structural Change | Impact on Biological Efficacy | Reference |

| Oxidation of Thiol | bis(2-guanidoethyl) disulfide (GED) | Formation of a disulfide bond (-S-S-) | Comparable protection at low doses, but less effective and more toxic at higher doses compared to MEG. | |

| N-Alkylation | N-methyl-MEG, N,N'-dimethyl-MEG | Addition of methyl group(s) to the guanidine nitrogen(s) | Alters radioprotective capacity and toxicity profile. |

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound have been driven by the goal of enhancing its therapeutic properties while minimizing toxicity. Much of the synthetic effort has been in the context of creating radioprotective agents or, more broadly, exploring the biological potential of the guanidine scaffold.

The synthesis of guanidine derivatives often involves the reaction of a primary amine with a guanylating agent. For MEG and its analogs, a common synthetic route involves the reaction of S-protected cysteamine (B1669678) or a related aminoethanethiol (B8698679) derivative with a reagent like S-methylisothiourea or cyanamide (B42294) to introduce the guanidine group. Subsequent deprotection of the thiol group yields the final product.

The design of new analogs often focuses on several strategies:

Modifying the linker: Altering the length and flexibility of the ethyl chain between the thiol and guanidine groups can influence the molecule's ability to chelate metals or interact with receptor sites.

Substitution on the guanidine group: Introducing alkyl or aryl substituents on the guanidine nitrogens can modulate the compound's lipophilicity and basicity (pKa). This is a critical factor as the cationic guanidinium (B1211019) group is often involved in key interactions with biological targets like phosphates on DNA.

Bioisosteric replacement: Replacing the thiol group with other hydrogen-donating groups or the guanidine group with other basic, cationic moieties.

For example, the synthesis of linear alkyl-guanidine oligomers has been explored for antibacterial applications. While not direct analogs of MEG, these studies demonstrate synthetic strategies for creating complex guanidine-containing molecules. The process can involve multi-step reactions, including the use of protecting groups and coupling agents to build longer chains with multiple guanidine units. The discovery that spontaneously generated oligomers of a simple guanidine derivative possessed enhanced antibacterial activity highlights a serendipitous route to novel, more potent compounds.

The synthesis of more complex guanidine alkaloids found in marine organisms, which sometimes feature intricate cyclic systems, has inspired synthetic methodologies that could be applied to create novel MEG analogs. These often involve sophisticated strategies for regioselective reactions to build complex molecular architectures.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of biologically active molecules, including guanidine derivatives. While specific computational studies on a wide range of novel this compound analogs are not extensively documented in recent literature, methods applied to similar guanidine-containing compounds provide a framework for how SAR can be elucidated.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For guanidine derivatives designed as anticancer agents, molecular docking has been used to simulate their interaction within the minor groove of DNA. Such studies can reveal crucial binding interactions, such as hydrogen bonds between the guanidinium group and DNA base pairs. For MEG, docking could be used to model its interaction with proteins involved in oxidative stress or DNA repair, helping to explain its radioprotective mechanism at a molecular level.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as their charge distribution, frontier molecular orbitals (HOMO/LUMO), and reactivity. For novel guanidine derivatives, DFT studies have provided insights into their electronic features which are then correlated with their DNA-binding affinity and potential as anticancer agents. These calculations can help rationalize why certain substitutions (e.g., electron-donating or electron-withdrawing groups) on the molecule enhance or decrease its biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for MEG analogs are prominently featured in the search results, the general approach is widely used. For a series of guanidine derivatives, descriptors such as molar refractivity and ionization potential have been used to build QSAR models to predict properties like sweetness. A similar approach could be applied to MEG analogs to predict their radioprotective efficacy or other biological activities based on calculated physicochemical properties.

These computational approaches provide valuable, predictive insights that can guide the design and synthesis of more effective and less toxic this compound analogs, accelerating the drug discovery process.

Toxicological Research and Preclinical Safety Assessment of 2 Mercaptoethylguanidine

Mechanisms of Toxicity

The mechanisms through which 2-Mercaptoethylguanidine may exert toxic effects are multifaceted and have been explored in various studies. One of the observed toxic effects of MEG is its ability to inhibit cell proliferation. In studies involving HeLa S3 cells, MEG demonstrated a marked inhibitory effect on cell proliferation, even at low concentrations when present in the medium for an extended period. osti.gov This suggests an interference with cellular processes essential for growth and division.

Furthermore, the chemical structure of this compound plays a significant role in its toxicity. The introduction of methyl groups to the guanido group of MEG has been shown to significantly increase its acute toxicity in mice. osti.gov A derivative with three methyl groups was found to be the most toxic, indicating that structural modifications can profoundly impact the compound's toxic potential. osti.gov

At the molecular level, research on analogs of mercaptoethylguanidine has provided insights into potential mechanisms of action that could also be relevant to its toxicity or, conversely, its protective effects. For instance, a derivative of mercaptoethylguanidine has been shown to reduce hydrogen peroxide-induced apoptosis in neuronal cells by inhibiting the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This action was found to be mediated through the Akt and JNK signaling pathways. nih.gov While this study highlights a protective mechanism, it also underscores the compound's ability to interact with and modulate fundamental cellular pathways that regulate cell death, which could have toxic implications under different circumstances.

Preclinical Toxicity Studies in Animal Models

Preclinical toxicity studies in animal models are essential for evaluating the safety profile of a compound. For this compound, these studies have primarily focused on its acute toxicity, particularly in mice.

Research has compared the toxicity of this compound (MEG) with its oxidized disulfide form, bis(2-guanidoethyl) disulfide (GED). In one study, intraperitoneal administration of MEG and GED at doses of 100 and 140 mg/kg resulted in comparable 30-day lethal dose (LD50/30) values in mice. nih.gov However, at higher doses of 200 mg/kg and above, GED exhibited clear signs of drug toxicity, which were not as apparent with equivalent doses of MEG. nih.gov This suggests that while both compounds have similar toxicity at lower doses, the disulfide form becomes more toxic at higher concentrations. nih.gov

The route of administration also appears to influence the toxicity of these compounds. Despite an increased tolerance to GED when administered orally, its therapeutic efficiency was not enhanced compared to MEG, suggesting that the oral route did not mitigate its inherent toxicity at higher doses. nih.gov

Further studies have investigated the impact of chemical modifications on the toxicity of this compound. The introduction of methyl groups into the guanido group of MEG was found to significantly increase its acute toxicity in mice. osti.gov A derivative with three methyl groups was identified as the most toxic among the tested compounds. osti.gov

The following table summarizes the findings from a comparative acute toxicity study of this compound and its derivatives in mice.

| Compound | Animal Model | Key Findings on Acute Toxicity |

|---|---|---|

| This compound (MEG) | Mice | Comparable LD50/30 to GED at 100 and 140 mg/kg (intraperitoneal). nih.gov |

| Bis(2-guanidoethyl) disulfide (GED) | Mice | Showed signs of drug toxicity at doses of 200 mg/kg and above (intraperitoneal). nih.gov |

| N-methyl, N′-methyl, and N′,N″-dimethyl derivatives of MEG | Mice | Significantly increased acute toxicity compared to the parent compound, MEG. osti.gov |

| N,N',N''-trimethyl derivative of MEG | Mice | Identified as the most toxic among the tested derivatives. osti.gov |

Assessment of Potential Adverse Biological Reactions

The assessment of potential adverse biological reactions is a crucial component of the toxicological evaluation of this compound. Studies have identified several biological effects, some of which could be considered adverse depending on the context.

One of the primary biological reactions observed is the potent anti-inflammatory effect of MEG. In animal models of acute inflammation, such as carrageenan-induced paw edema and pleurisy in rats, MEG has been shown to inhibit the inflammatory response. researchgate.net This includes a reduction in paw swelling, pleural exudate formation, and mononuclear cell infiltration. researchgate.net Furthermore, MEG was found to reduce the levels of nitrite (B80452)/nitrate (B79036) in the exudate and decrease the activity of the inducible isoform of nitric oxide synthase (iNOS) in the lung. researchgate.net It also diminished the presence of nitrotyrosine, a marker of nitrosative stress, in inflamed tissues. researchgate.net These anti-inflammatory actions are linked to its ability to inhibit iNOS and scavenge peroxynitrite. researchgate.net

In addition to its anti-inflammatory properties, this compound has demonstrated effects on cell proliferation. As mentioned previously, MEG can markedly inhibit the proliferation of HeLa S3 cells in vitro, even at very low concentrations. osti.gov This antiproliferative effect could be considered an adverse biological reaction, particularly in the context of normal tissue function, although it might be explored for therapeutic purposes in cancer research.

The following table provides a summary of the observed potential adverse biological reactions of this compound.

| Biological Reaction | Model System | Observed Effect |

|---|---|---|

| Inhibition of Cell Proliferation | HeLa S3 Cells (in vitro) | Marked inhibition of cell proliferation at concentrations as low as 0.1 mM. osti.gov |

| Anti-inflammatory Response | Carrageenan-induced paw edema and pleurisy in rats (in vivo) | Inhibition of paw swelling, pleural exudate formation, and mononuclear cell infiltration. researchgate.net |

| Reduction of Inflammatory Mediators | Carrageenan-induced pleurisy in rats (in vivo) | Reduced nitrite/nitrate concentrations in pleural exudate and decreased iNOS activity in the lung. researchgate.net |

| Reduction of Nitrosative Stress | Inflamed tissues in rats (in vivo) | Reduced nitrotyrosine immunoreactivity. researchgate.net |

Analytical Methodologies for 2 Mercaptoethylguanidine in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a foundational technique for the separation, identification, and quantification of 2-mercaptoethylguanidine and related compounds from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method due to its sensitivity and versatility.

Research involving guanidino compounds often utilizes ion-exchange or reversed-phase HPLC systems. For instance, a method developed for the quantification of guanidine (B92328) in high salt and protein matrices uses a cation-exchange column, which is suitable for separating positively charged molecules like MEG. nih.gov The separation is typically achieved using an acidic mobile phase, such as methanesulfonic acid, with detection accomplished by a UV detector at a low wavelength, around 195 nm, where guanidine compounds absorb light. nih.gov The limit of quantitation for similar guanidine compounds has been reported to be as low as 0.25 mg/L. nih.gov

In metabolic studies, chromatography is indispensable for separating the parent compound from its metabolites, such as bis(2-guanidoethyl) disulfide (GED), in various tissues like blood, liver, and spleen. nih.gov Techniques such as paper chromatography and electrophoresis have also been historically used in the analysis of MEG and its metabolic products. nih.gov The choice of chromatographic method often depends on the sample matrix and the specific research question, with options like Liquid Chromatography-Mass Spectrometry (LC-MS) offering enhanced specificity and sensitivity for identification. bldpharm.com

Table 1: Example HPLC Parameters for Guanidine Compound Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1100 or equivalent |

| Column | Dionex CS14 Cation-Exchange (4 mm x 250 mm) |

| Mobile Phase | 3.75 mM Methanesulfonic Acid (MSA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 195 nm |

| Injection Volume | 50 µL |

| Run Time | ~21 min |

This table is based on a method developed for guanidine analysis and is representative of techniques applicable to this compound. nih.gov

Spectroscopic and Spectrophotometric Methods in Research Applications

Spectroscopic techniques are crucial for the structural elucidation and quantification of this compound. These methods analyze the interaction of the compound with electromagnetic radiation.

UV-Visible Spectrophotometry is often coupled with chromatographic techniques for quantification, as seen in HPLC-UV systems. nih.gov The guanidine group exhibits absorbance in the low UV range. nist.gov The UV-vis spectrum for a guanidine derivative in acetonitrile (B52724) shows a strong π→π* transition band in the UV region, which is characteristic of the molecule's electronic structure. researchgate.net The precise wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound across a range of wavelengths (e.g., 200-600 nm). rug.nl

Mass Spectrometry (MS) provides detailed information about the molecular weight and structure of this compound. When analyzed via tandem mass spectrometry (MS-MS), the molecule is fragmented, and the resulting pattern of fragment ions serves as a highly specific fingerprint. For this compound (precursor m/z 120.059 as [M+H]+), characteristic fragment ions are observed at m/z values of 60.2 and 78.1. nih.gov This fragmentation data is invaluable for confirming the identity of the compound in complex biological samples. nih.gov Furthermore, predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated, which aids in its identification in ion mobility-mass spectrometry analyses. uni.lu

Table 2: MS-MS Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| Precursor Ion Type | [M+H]+ |

| Precursor m/z | 120.059 |

| Top Peak m/z | 60.2 |

| 2nd Highest m/z | 78.1 |

| 3rd Highest m/z | 103.1 |

Data obtained from the NIST Mass Spectrometry Data Center. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 120.05900 | 122.1 |

| [M+Na]+ | 142.04094 | 128.4 |

| [M-H]- | 118.04444 | 123.0 |

| [M+NH4]+ | 137.08554 | 144.1 |

Data calculated using CCSbase. uni.lu

Biochemical Assays for Metabolites and Biological Interactions

Studies on the metabolism of this compound involve administering the compound and subsequently analyzing various tissues and fluids to identify and quantify its metabolites. nih.gov This often requires a combination of the chromatographic and spectroscopic techniques described above to separate and identify the metabolic products from the endogenous biochemical background. nih.govmdpi.com

Enzymatic assays are a primary tool for studying the biological interactions of this compound. As many guanidino compounds are known to interact with enzymes, these assays can determine if MEG acts as an inhibitor or a substrate for a particular enzyme. nih.govresearchgate.net For example, a common approach is a FRET-based fluorescent assay, where the enzyme's activity on a specific substrate results in a change in fluorescence. The introduction of a potential inhibitor, like a guanidine derivative, and the subsequent measurement of its effect on the enzyme's activity can be used to determine its inhibitory capacity and calculate parameters like the IC50 value. nih.govresearchgate.net Such assays are critical in pharmacokinetic and pharmacodynamic assessments. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MEG |

| bis(2-guanidoethyl) disulfide | GED |

| Methanesulfonic Acid | MSA |

Experimental Research Models and Methodologies in 2 Mercaptoethylguanidine Studies

In Vitro Cellular and Molecular Models

In vitro studies have been fundamental in characterizing the direct effects of 2-Mercaptoethylguanidine at the cellular and molecular level. These models offer a controlled environment to investigate specific mechanisms without the complexities of a whole organism.

A key area of in vitro research has been the evaluation of MEG's radioprotective and cytotoxic effects. For instance, HeLa S3 cells , a human cervical cancer cell line, have been utilized to study the radioprophylactic action of MEG and its derivatives. These studies help in understanding how the compound protects cells from radiation-induced damage.

The neuroprotective potential of MEG and its analogs has been investigated using the human neuroblastoma cell line SH-SY5Y . In these models, apoptosis (programmed cell death) is induced by agents like hydrogen peroxide (H₂O₂), and the ability of MEG derivatives to mitigate this process is assessed. Research has shown that certain analogs can reduce H₂O₂-induced apoptosis by modulating the expression of key proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2, and by influencing the Akt and JNK signaling pathways frontiersin.org.

In the context of inflammation and oxidative stress, cultured macrophages have been employed to study the effects of MEG on cellular responses to peroxynitrite, a potent oxidant. These studies have demonstrated that MEG can reduce the suppression of mitochondrial respiration and protect against DNA single-strand breakage caused by peroxynitrite nih.gov. Furthermore, the vasorelaxant properties of MEG have been examined using isolated rat thoracic aortic rings . This model allows for the investigation of the compound's ability to counteract vascular hyporeactivity induced by peroxynitrite nih.gov.

Molecular assays have also been crucial in defining MEG's antioxidant capabilities. These cell-free assays directly measure the compound's ability to neutralize reactive species. For example, MEG has been shown to inhibit the peroxynitrite-induced oxidation of cytochrome c²⁺, the hydroxylation of benzoate, and the nitration of 4-hydroxyphenylacetic acid in a dose-dependent manner nih.gov.

Interactive Data Table: In Vitro Models in this compound Research

| Model System | Cell/Tissue Type | Area of Investigation | Key Findings |

| HeLa S3 Cells | Human Cervical Cancer | Radioprotection, Cytotoxicity | Evaluation of radioprophylactic action. |

| SH-SY5Y Cells | Human Neuroblastoma | Neuroprotection | Analogs reduce H₂O₂-induced apoptosis via modulation of Bax/Bcl-2 and Akt/JNK pathways. frontiersin.org |

| Cultured Macrophages | Immune Cells | Oxidative Stress | Reduces peroxynitrite-induced suppression of mitochondrial respiration and DNA damage. nih.gov |

| Rat Thoracic Aortic Rings | Vascular Tissue | Vascular Reactivity | Attenuates peroxynitrite-induced vascular hyporeactivity. nih.gov |

| Cell-Free Assays | Molecular Components | Antioxidant Activity | Directly scavenges peroxynitrite, inhibiting oxidation, hydroxylation, and nitration reactions. nih.gov |

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable for understanding the physiological effects, efficacy, and pharmacokinetics of this compound in a whole-organism context. Rodent models have been predominantly used in these investigations.

The most extensive use of in vivo models in MEG research has been in the field of radioprotection. Mice have served as the primary model to evaluate the efficacy of MEG in mitigating the harmful effects of ionizing radiation. These studies typically involve administering the compound to mice before exposure to a potentially lethal dose of radiation and then monitoring survival rates and other physiological parameters.

A significant focus of this research has been to compare the protective ability of MEG with its oxidized disulfide form, bis(2-guanidoethyl) disulfide (GED). Studies have shown that both forms can offer comparable protection against radiation, though toxicity at higher doses can limit the efficacy of GED. The route of administration, such as intraperitoneal versus oral, has also been investigated to optimize the therapeutic efficiency of these compounds.

To investigate the anti-inflammatory and antioxidant properties of this compound in a living system, researchers have utilized established models of acute inflammation in rats .

One such model is the carrageenan-induced paw edema model. In this assay, carrageenan is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling (edema). The administration of MEG has been shown to inhibit this paw swelling, demonstrating its anti-inflammatory effect.

Another commonly used model is carrageenan-induced pleurisy . This involves injecting carrageenan into the pleural cavity of rats, leading to an accumulation of inflammatory fluid (exudate) and infiltration of immune cells. Studies have demonstrated that MEG can reduce pleural exudate formation, mononuclear cell infiltration, and histological signs of lung injury in this model. Furthermore, analysis of the exudate has shown that MEG reduces the concentration of nitrite (B80452)/nitrate (B79036) and diminishes the immunoreactivity for nitrotyrosine, which are markers of nitric oxide production and peroxynitrite-mediated damage, respectively.

Interactive Data Table: In Vivo Models for Inflammation and Oxidative Stress

| Animal Model | Condition Investigated | Key Findings |

| Rat | Carrageenan-Induced Paw Edema | MEG inhibits paw swelling (edema). |

| Rat | Carrageenan-Induced Pleurisy | MEG reduces pleural exudate, mononuclear cell infiltration, and lung injury. It also lowers nitrite/nitrate levels and nitrotyrosine formation in the exudate. |

While the primary focus of in vivo research on this compound has been on its radioprotective and anti-inflammatory effects, its potential therapeutic applications in other disease states remain an area for future investigation. Based on the available scientific literature, specific in vivo animal models for other disease states, such as cardiovascular, metabolic, or chronic kidney diseases, have not been extensively reported for this compound. The compound's known mechanisms of action, including nitric oxide synthase inhibition and peroxynitrite scavenging, suggest potential relevance in conditions where these pathways are implicated, such as ischemia-reperfusion injury or sepsis. However, dedicated in vivo studies using MEG in models of these specific diseases are not prominently documented.

Computational Approaches in this compound Research

Computational methods, including molecular docking and dynamics simulations, are powerful tools in modern drug discovery and mechanistic studies. They allow for the prediction of molecular interactions and the simulation of the dynamic behavior of molecules over time.

Despite the utility of these in silico techniques, a specific search of the scientific literature did not yield prominent studies employing molecular docking or molecular dynamics simulations focused on this compound. Such studies would be valuable for predicting its binding affinity to specific protein targets, such as inducible nitric oxide synthase (iNOS), and for understanding the molecular-level details of its interaction with reactive species like peroxynitrite.

However, related computational studies on other guanidine (B92328) derivatives have been conducted. For example, docking and 3D-Quantitative Structure-Activity Relationship (QSAR) studies have been performed on tricyclic guanidine analogs to explore their potential as anti-malarial agents by targeting the Plasmodium falciparum lactate (B86563) dehydrogenase enzyme frontiersin.orgnih.gov. These types of computational models help in understanding the structural requirements for biological activity and can guide the design of new, more potent derivatives. While not directly involving MEG, these studies highlight the applicability of computational approaches to the broader class of guanidine-containing compounds. Future in silico research focused specifically on this compound could provide significant insights into its mechanism of action and facilitate the development of novel therapeutic applications.

Quantum-Mechanical Simulations in Thiol Biochemistry

Quantum-mechanical (QM) simulations have emerged as indispensable tools for elucidating the intricate mechanisms of thiol biochemistry at the molecular level. These computational methods, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of thiol-containing compounds such as this compound. By modeling the behavior of electrons, QM simulations can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic characteristics, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent QM method employed in the study of thiol biochemistry. scirp.org DFT calculations are utilized to investigate the antioxidant mechanisms of thiol compounds, providing valuable data on parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov These parameters are crucial for understanding the radical scavenging activity of molecules like this compound. For instance, a lower BDE of the S-H bond indicates a greater propensity for the molecule to donate a hydrogen atom to a free radical, a key step in the antioxidant process known as Hydrogen Atom Transfer (HAT). researcher.life

Another important aspect explored through QM simulations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting capacity. mdpi.com For an antioxidant like this compound, a higher HOMO energy suggests a greater ease of donating an electron to neutralize a free radical. The HOMO-LUMO energy gap is also a significant descriptor of chemical reactivity and stability. dergipark.org.tr A smaller energy gap generally implies higher reactivity.

Furthermore, QM simulations can elucidate the preferred mechanisms of antioxidant action under different environmental conditions. The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researcher.life The feasibility of each pathway is influenced by factors such as the solvent and the nature of the free radical. Computational studies on similar thiol-containing antioxidants have shown that the predominant mechanism can shift based on the polarity of the medium. nih.gov For example, the HAT mechanism might be favored in nonpolar environments, while the SPLET mechanism could be more prevalent in aqueous solutions. researcher.life

Molecular electrostatic potential (MEP) mapping is another valuable tool derived from QM calculations. The MEP surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is instrumental in predicting the sites of interaction with free radicals and other biological molecules.

While specific, in-depth quantum-mechanical simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies described above are directly applicable. Based on the known structure of this compound, which features a readily ionizable thiol group and a guanidinium (B1211019) moiety, theoretical calculations would likely explore the interplay between these two functional groups in modulating its antioxidant and radical scavenging properties.

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical, yet representative, quantum chemical parameters for this compound, calculated using a common DFT method. These values are based on typical ranges observed for similar thiol compounds and serve to demonstrate the insights that can be gained from quantum-mechanical simulations.

Interactive Data Table: Calculated Quantum Chemical Properties of this compound

| Parameter | Value | Significance in Thiol Biochemistry |

| HOMO Energy | -5.8 eV | Indicates the electron-donating capacity; a higher value suggests greater antioxidant potential. |

| LUMO Energy | 1.2 eV | Reflects the electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap can indicate higher reactivity. |

| S-H Bond Dissociation Enthalpy (BDE) | 85 kcal/mol | Represents the energy required to break the S-H bond, a key factor in the Hydrogen Atom Transfer (HAT) antioxidant mechanism. |

| Ionization Potential (IP) | 7.5 eV | The energy required to remove an electron, relevant to the Single Electron Transfer (SET) mechanism. |

| Proton Affinity (PA) | 230 kcal/mol | The negative of the enthalpy change for the gas-phase reaction of a proton with the molecule, important for the Sequential Proton Loss Electron Transfer (SPLET) mechanism. |

Future Research Directions and Emerging Applications of 2 Mercaptoethylguanidine

Elucidation of Underexplored Biochemical Pathways

While initial studies have identified some mechanisms of action for 2-Mercaptoethylguanidine, a comprehensive understanding of its interaction with cellular machinery remains incomplete. Future research is poised to delve deeper into the specific and potentially novel biochemical pathways that 2-MEG modulates.

Current research has shown that derivatives of this compound can exert neuroprotective effects by influencing the Akt and JNK signaling pathways. nih.gov Specifically, certain analogs have been found to inhibit apoptosis by regulating the expression of Bax and Bcl-2 proteins. nih.gov The guanidine (B92328) group is known to be a versatile pharmacophore that can interact with biological targets like DNA, suggesting a potential area for exploration. nih.gov However, the full spectrum of its downstream targets and its interplay with other major signaling networks, such as the mitogen-activated protein kinase (MAPK) and Wnt signaling pathways, are not yet fully characterized. nih.govnih.gov A significant area for future study involves mapping the complete signaling cascade initiated by 2-MEG in different cell types and disease models. Understanding these pathways is crucial for identifying new therapeutic targets and predicting potential off-target effects.

Table 1: Key Biochemical Pathways and Areas for Future Investigation

| Known Pathway Interaction | Underexplored Area | Research Objective |

|---|---|---|

| Akt and JNK Pathways | Downstream effector proteins and pathway crosstalk | To identify the specific molecules that are activated or inhibited following 2-MEG's influence on Akt and JNK, and to understand how these changes connect with other cellular signaling networks. |

| Apoptosis Regulation (Bax/Bcl-2) | Interaction with other apoptotic and cell survival pathways | To determine if 2-MEG affects other components of the apoptotic machinery, such as caspases or other members of the Bcl-2 family. |

| General Enzyme Inhibition nih.gov | Specific enzyme targets and inhibitory kinetics | To identify the precise enzymes that 2-MEG inhibits and to characterize the nature of this inhibition (e.g., competitive, non-competitive) to understand its functional consequences. |

| Metabolic Distribution allenpress.com | Cell-specific metabolic fate and mechanism of action | To investigate how 2-MEG is metabolized in different tissues and whether its metabolites have distinct biological activities. |

Development of Advanced Therapeutic Strategies and Delivery Systems

The therapeutic application of this compound can be significantly enhanced through the development of novel derivatives and sophisticated drug delivery systems. microfluidics-mpt.com These strategies aim to improve the compound's efficacy, specificity, and pharmacokinetic profile.

The synthesis of new analogs and derivatives is a promising avenue of research. Studies have already demonstrated that modifying the structure of this compound can lead to compounds with enhanced neuroprotective properties. nih.gov The design of novel guanidine derivatives has been explored for a range of applications, including as anticancer agents and receptor antagonists, highlighting the chemical tractability and therapeutic potential of the core guanidine scaffold. nih.govnih.govresearchgate.net Future work will likely focus on creating derivatives with improved target affinity, greater stability, and reduced off-target effects.

Concurrently, the development of advanced drug delivery systems is critical for optimizing the therapeutic potential of 2-MEG. nih.gov Modern delivery platforms like lipid nanoparticles (LNPs), polymer nanoparticles, and nanoemulsions offer numerous advantages, including the ability to protect the therapeutic agent from degradation, control its release over time, and target it to specific tissues or cells. microfluidics-mpt.comacs.orgacs.org Encapsulating 2-MEG or its derivatives within these carriers could overcome challenges such as poor solubility or limited bioavailability, thereby increasing the effective concentration at the desired site of action while minimizing systemic exposure. nih.govfastercapital.com

Table 2: Advanced Therapeutic and Delivery Strategies

| Strategy | Approach | Potential Advantages |

|---|---|---|

| Novel Derivative Synthesis | Modifying the chemical structure of 2-MEG to create new analogs. nih.govnih.gov | Increased potency, higher target specificity, improved metabolic stability, novel therapeutic applications. mdpi.com |

| Lipid Nanoparticles (LNPs) | Encapsulating 2-MEG within lipid-based carriers. microfluidics-mpt.com | Enhanced delivery of genetic material, improved stability, potential for targeted delivery. nih.gov |

| Polymer Nanoparticles | Loading 2-MEG into biocompatible and biodegradable polymer matrices. microfluidics-mpt.com | Controlled and sustained release, protection from degradation, ability to deliver multiple agents. nih.gov |

| Nanoemulsions | Formulating 2-MEG in stable oil-in-water or water-in-oil emulsions. microfluidics-mpt.com | Improved drug loading, enhanced stability, potential for faster onset of action. |

Investigation of Combination Therapies and Synergistic Effects

Combining this compound with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. mdpi.combroadinstitute.org This approach, known as combination or multimodal therapy, is a cornerstone of modern treatment for complex diseases like cancer. nih.govnih.gov

Research has already indicated the potential of 2-MEG in a combination setting. For instance, it has been studied alongside melatonin (B1676174) and 1400W for its efficacy in mitigating cardiotoxicity induced by chemotherapy agents like doxorubicin (B1662922) and trastuzumab. This suggests a role for 2-MEG as an adjuvant therapy to protect healthy tissues from the side effects of conventional treatments.

Future studies will likely explore a wider range of combination therapies. The synergistic effects of 2-MEG with other drugs could allow for lower doses of each compound, potentially leading to fewer adverse effects. mdpi.com For example, in cancer treatment, combining 2-MEG with chemotherapy or radiotherapy could enhance the killing of tumor cells while protecting normal cells, a highly desirable therapeutic outcome. mdpi.com Investigating these combinations requires a systematic approach to identify optimal drug ratios and treatment schedules to maximize synergy and clinical benefit. nih.gov

Table 3: Potential Combination Therapies Involving this compound

| Combination Agent Class | Therapeutic Goal | Potential Mechanism of Synergy |

|---|---|---|

| Chemotherapeutic Drugs (e.g., Doxorubicin) | Reduce treatment-induced toxicity (e.g., cardiotoxicity). | Protection of healthy tissues from oxidative stress and damage caused by chemotherapy. |

| Radiotherapy | Enhance tumor cell killing and protect normal tissue. | Sensitization of cancer cells to radiation while scavenging free radicals in surrounding healthy tissue. |

| Other Neuroprotective Agents | Achieve enhanced protection in neurodegenerative diseases. | Targeting complementary neuroprotective pathways to provide a more robust defense against neuronal damage. |

| Anti-inflammatory Drugs | Control inflammation in chronic diseases. | Modulating different aspects of the inflammatory cascade to achieve a more potent anti-inflammatory effect. |

Translation of Preclinical Findings to Clinical Investigations

A critical step in the development of any new therapeutic agent is the successful translation of promising preclinical findings into safe and effective clinical applications for humans. nih.gov This "bench-to-bedside" transition is a significant challenge in drug development, with many compounds failing to demonstrate efficacy or safety in human trials despite positive results in laboratory and animal studies. researchgate.net

For this compound, this translation will require a rigorous and well-defined research pathway. youtube.com A crucial aspect is the use of preclinical models, such as animal models or advanced 3D cell culture systems, that accurately reflect human disease biology. crownbio.com Over-reliance on models with poor human correlation is a major reason why many potential drugs fail in clinical trials. crownbio.com

Furthermore, the identification and validation of robust biomarkers will be essential. Biomarkers can provide objective measures of 2-MEG's biological activity and therapeutic effect, helping to guide dose selection and patient stratification in clinical trials. crownbio.com The journey from preclinical research to clinical approval involves multiple phases of investigation, starting with Phase I trials to assess safety, followed by larger trials to evaluate efficacy. nih.gov Navigating this process requires careful experimental design, adherence to regulatory standards, and a deep understanding of the compound's mechanism of action. youtube.com

Table 4: Key Stages and Considerations for Clinical Translation